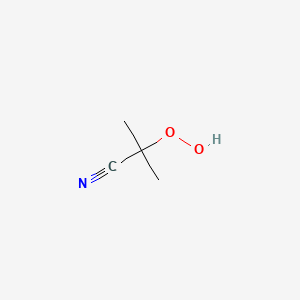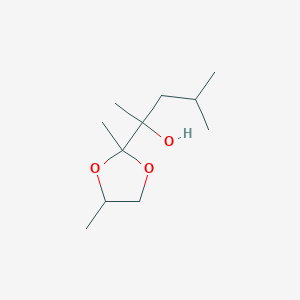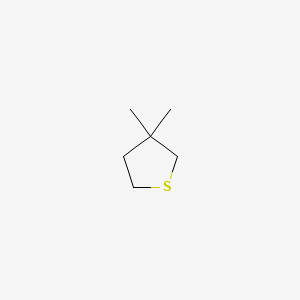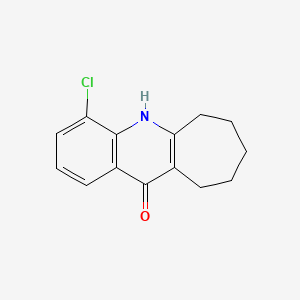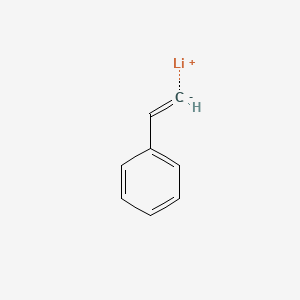
(Styryl)lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Styryl)lithium is an organolithium compound that features a styryl group (a phenyl group attached to a vinyl group) bonded to a lithium atom. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Styryl)lithium can be synthesized through the reaction of styrene with butyllithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs at low temperatures to ensure the stability of the this compound compound. The general reaction is as follows:
C6H5CH=CH2+BuLi→C6H5CH=CHLi+BuH
Industrial Production Methods
While this compound is primarily synthesized in laboratory settings for research purposes, its industrial production would involve scaling up the reaction conditions while ensuring the purity and stability of the compound. This would likely involve continuous flow reactors and stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
(Styryl)lithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Polymerization: It can initiate the polymerization of monomers to form polystyrene and other polymers.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form substituted styrenes.
Polymerization Initiators: Used in the presence of monomers like styrene to form high-density polymers.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Styrenes: Formed from substitution reactions with halides.
Polymers: Formed from polymerization reactions.
Scientific Research Applications
(Styryl)lithium has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds.
Polymer Chemistry: Acts as an initiator for the polymerization of styrene and other monomers.
Material Science: Used in the synthesis of advanced materials with specific properties.
Pharmaceuticals: Employed in the synthesis of complex organic molecules that are potential drug candidates.
Mechanism of Action
The mechanism of action of (styryl)lithium involves its role as a nucleophile. The lithium atom in this compound is highly electropositive, making the carbon atom in the styryl group nucleophilic. This allows this compound to attack electrophilic centers in other molecules, facilitating the formation of new bonds. The molecular targets typically include carbonyl groups, halides, and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another organometallic compound used in similar nucleophilic addition reactions.
Vinylmagnesium Bromide: Similar in structure but contains a magnesium atom instead of lithium.
Butyllithium: Commonly used in the synthesis of (styryl)lithium and other organolithium compounds.
Uniqueness
This compound is unique due to its combination of a styryl group and a lithium atom, which provides it with distinct reactivity compared to other organometallic compounds. Its ability to participate in both nucleophilic addition and polymerization reactions makes it a versatile reagent in organic synthesis and material science.
Properties
CAS No. |
4843-72-5 |
|---|---|
Molecular Formula |
C8H7Li |
Molecular Weight |
110.1 g/mol |
IUPAC Name |
lithium;ethenylbenzene |
InChI |
InChI=1S/C8H7.Li/c1-2-8-6-4-3-5-7-8;/h1-7H;/q-1;+1 |
InChI Key |
HYTPUZBQMLUOGL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


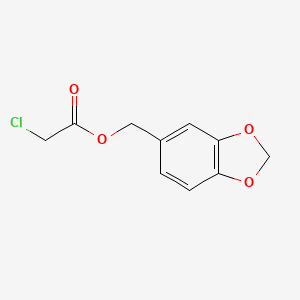

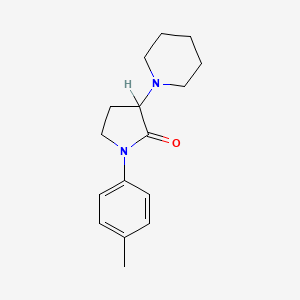
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
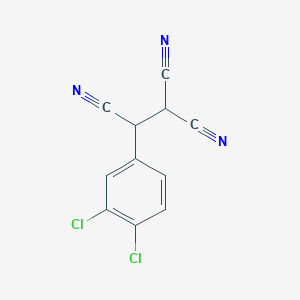
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
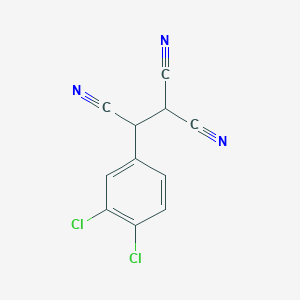
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
